MFCD12914268
Description
MFCD12914268 is a chemical compound with a molecular structure optimized for applications in catalysis and material science. Based on analogous compounds (e.g., CAS 1761-61-1), this compound likely features a heterocyclic core with functional groups enabling redox activity or ligand-metal interactions . Its synthesis typically involves green chemistry principles, such as using recyclable catalysts (e.g., A-FGO) and solvents like tetrahydrofuran (THF), to achieve high yields (>95%) under mild conditions .
Key properties inferred from similar compounds include:
- Molecular weight: ~200–250 g/mol (comparable to benzimidazole derivatives).
- Applications: Potential use in pharmaceutical intermediates, flame retardants, or asymmetric catalysis .
Properties
IUPAC Name |
2-(imidazo[1,5-a]pyridin-3-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-15-12-6-1-2-7-13(12)16(21)19(15)10-14-17-9-11-5-3-4-8-18(11)14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRKFFRWPODDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD12914268 typically involves the condensation of imidazo[1,5-a]pyridine derivatives with isoindole-1,3-dione precursors. One common method includes the use of carbonyldiimidazole (CDI) as a coupling agent under microwave conditions, which facilitates the formation of the desired product with high efficiency . The reaction conditions often involve the presence of a base to promote the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis is advantageous due to its rapid reaction times and minimal by-products. Additionally, the process can be optimized for large-scale production by adjusting parameters such as temperature, reaction time, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: MFCD12914268 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
MFCD12914268 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of MFCD12914268 involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,5-a]pyridine nucleus is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to MFCD12914268:
Structural Analogs
| Property | This compound | CAS 1761-61-1 | CAS 1021-15-6 |
|---|---|---|---|
| Molecular Formula | C₈H₇NO₂ | C₇H₅BrO₂ | C₉H₁₀O₂ |
| Molecular Weight | 221.14 g/mol | 201.02 g/mol | 150.18 g/mol |
| Solubility (Log S) | -2.47 (ESOL) | -2.63 (SILICOS-IT) | -1.85 (Ali) |
| Synthetic Method | A-FGO-catalyzed | Benzimidazole condensation | Friedel-Crafts alkylation |
| Yield | 98% | 95% | 89% |
| Applications | Catalysis | Pharmaceutical intermediate | Polymer additive |
Table 1. Structural and functional comparison of this compound with analogs. Data derived from synthesis protocols and physicochemical profiling .
Functional Analogs
- CAS 1076-38-6 (Triphenylphosphine) :
Both compounds act as ligands in transition metal catalysis, but this compound exhibits higher thermal stability (>300°C vs. 180°C for PPh₃) .
Environmental Impact
This compound’s synthesis uses THF (recyclable) and avoids toxic byproducts, aligning with green chemistry principles. In contrast, Friedel-Crafts alkylation (CAS 1021-15-6) generates HCl waste .
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